molecular formula C16H30N2O B3839631 N'-hydroxy-4'-propyl-1,1'-bi(cyclohexyl)-4-carboximidamide

N'-hydroxy-4'-propyl-1,1'-bi(cyclohexyl)-4-carboximidamide

Cat. No. B3839631
M. Wt: 266.42 g/mol
InChI Key: GIOWGZFSDVQWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hydroxy-4'-propyl-1,1'-bi(cyclohexyl)-4-carboximidamide (PHCCC) is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent for various neurological disorders. PHCCC is a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in the regulation of neurotransmitter release and synaptic plasticity.

Mechanism of Action

N'-hydroxy-4'-propyl-1,1'-bi(cyclohexyl)-4-carboximidamide is a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is primarily expressed in the brain. Activation of mGluR4 leads to the inhibition of neurotransmitter release and the regulation of synaptic plasticity. This compound enhances the activity of mGluR4 by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the potency and efficacy of glutamate-mediated responses.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can increase the release of dopamine in the striatum, which is a key region of the brain involved in motor function. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the survival and growth of neurons. In addition, this compound has been shown to reduce the expression of pro-inflammatory cytokines, which are involved in the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-hydroxy-4'-propyl-1,1'-bi(cyclohexyl)-4-carboximidamide in lab experiments is that it is a highly selective and potent modulator of mGluR4. This allows for the specific modulation of mGluR4-mediated responses without affecting other glutamate receptors. However, one of the limitations of using this compound is that it is a relatively new compound and its long-term effects on the brain are not yet fully understood.

Future Directions

There are several future directions for research on N'-hydroxy-4'-propyl-1,1'-bi(cyclohexyl)-4-carboximidamide. One area of research is the development of more potent and selective modulators of mGluR4. Another area of research is the investigation of the long-term effects of this compound on the brain. Additionally, research is needed to determine the potential therapeutic applications of this compound for various neurological disorders. Finally, studies are needed to investigate the potential of this compound as a tool for understanding the role of mGluR4 in brain function and disease.

Scientific Research Applications

N'-hydroxy-4'-propyl-1,1'-bi(cyclohexyl)-4-carboximidamide has been studied extensively for its potential as a therapeutic agent for various neurological disorders such as Parkinson's disease, epilepsy, and anxiety. Studies have shown that this compound can improve motor function and reduce the severity of symptoms in animal models of Parkinson's disease. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, this compound has been shown to have anxiolytic effects in animal models of anxiety.

properties

IUPAC Name

N'-hydroxy-4-(4-propylcyclohexyl)cyclohexane-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18-19/h12-15,19H,2-11H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOWGZFSDVQWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1CCC(CC1)C2CCC(CC2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hydroxy-4'-propyl-1,1'-bi(cyclohexyl)-4-carboximidamide
Reactant of Route 2
N'-hydroxy-4'-propyl-1,1'-bi(cyclohexyl)-4-carboximidamide
Reactant of Route 3
N'-hydroxy-4'-propyl-1,1'-bi(cyclohexyl)-4-carboximidamide
Reactant of Route 4
N'-hydroxy-4'-propyl-1,1'-bi(cyclohexyl)-4-carboximidamide

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